molecular formula C6H10N2O2 B14777143 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol

1-(2-Hydroxypropyl)-1H-pyrazol-4-ol

Cat. No.: B14777143
M. Wt: 142.16 g/mol
InChI Key: XNQMMYDEGQSHHV-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-1H-pyrazol-4-ol is a pyrazole-based compound offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The pyrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse pharmacological profile . Recent scientific literature highlights the significant interest in pyrazole derivatives for the design and discovery of new biomolecules, particularly as potential cancer and inflammation therapeutics . The structural features of this compound, including the 4-ol group and the 2-hydroxypropyl side chain, make it a versatile intermediate or precursor for further chemical synthesis. Researchers can functionalize this core structure to develop novel compounds for biological evaluation. Similar pyrazole-hydrazone derivatives have been investigated for their superior catalytic activity, such as in catechol oxidation reactions that model the function of copper-containing enzymes like tyrosinase . This suggests potential applications for this compound in developing bio-mimetic catalytic systems. The presence of the hydroxypropyl substituent may influence the compound's solubility and overall physicochemical properties, which can be a critical factor in both biological and chemical research applications. This product is designed for use by qualified researchers in chemical synthesis, pharmaceutical R&D, and materials science.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-(2-hydroxypropyl)pyrazol-4-ol

InChI

InChI=1S/C6H10N2O2/c1-5(9)3-8-4-6(10)2-7-8/h2,4-5,9-10H,3H2,1H3

InChI Key

XNQMMYDEGQSHHV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol typically involves the reaction of pyrazole with 2-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-chloropropanol attacks the pyrazole ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxopropyl)-1H-pyrazol-4-ol.

    Reduction: The compound can undergo reduction reactions to form 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: 1-(2-oxopropyl)-1H-pyrazol-4-ol.

    Reduction: 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxypropyl)-1H-pyrazol-4-ol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding interactions with biological molecules, which can modulate their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights:

  • Substituent Effects :
    • Electron-Donating Groups : The hydroxypropyl group in the target compound enhances solubility and hydrogen-bonding capacity, contrasting with the lipophilic isobutyl group in 1-(2-methylpropyl)-1H-pyrazol-4-ol .
    • Electron-Withdrawing Groups : Nitro substituents (e.g., in the dinitrophenyl analog) reduce electron density on the aromatic ring, altering spectroscopic properties and reactivity .
  • Heterocycle Differences :
    • Imidazole derivatives (e.g., ) exhibit distinct hydrogen-bonding and coordination behavior due to their two nitrogen atoms, whereas pyrazoles are less basic but more thermally stable .
  • Biological Implications :
    • Halogenated analogs (e.g., 4-chlorophenyl or bromo-fluorobenzyl derivatives) may exhibit enhanced membrane permeability and target affinity, while hydroxypropyl-substituted compounds could favor aqueous environments .

Research Findings and Gaps

  • Spectroscopy : The 1H NMR shifts of the dinitrophenyl analog () highlight the impact of substituents on chemical shifts, with hydroxypropyl expected to induce upfield shifts for -OH protons (~5–6 ppm) .
  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of similar compounds, implying applicability for resolving the target’s crystal structure .

Limitations : Direct data on the target compound’s biological activity, solubility, or stability is absent. Comparisons rely on theoretical predictions and analogs. Further experimental studies are needed to validate these hypotheses.

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol?

Answer:
A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, refluxing 2-hydroxypropyl-substituted precursors with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) can yield the pyrazole core. Purification typically involves recrystallization from methanol or ethanol to isolate the product. Key parameters to optimize include reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios of reactants .

Table 1: Example Reaction Conditions

PrecursorSolventCatalystYield (%)Purity (HPLC)
Ethyl 3-ketopropionateEthanolAcOH6598.2
AcetylacetoneMethanolH2SO47297.8

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, hydrogen bonding, and stereochemistry. For this compound, triclinic crystal systems (space group P1) are often observed. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) can refine parameters such as unit cell dimensions and torsion angles. For example, a related imidazole derivative showed:

  • Unit cell parameters : a = 6.8710 Å, b = 10.7188 Å, c = 14.9178 Å; α = 103.569°, β = 93.094°, γ = 105.878° .
    Hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms can stabilize the crystal lattice, confirmed via O–H···N interactions in the electron density map.

Advanced: How should researchers address contradictory NMR data for pyrazole derivatives in different solvents?

Answer:
Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) are common due to hydrogen bonding and polarity effects. For 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol:

  • The hydroxyl proton (OH) typically appears upfield (δ ~5.5–6.0 ppm) in DMSO-d6 due to hydrogen bonding, but may broaden or shift in CDCl3 .
  • Aromatic protons in the pyrazole ring resonate between δ 7.4–9.3 ppm, influenced by substituent electronic effects.
    To resolve discrepancies, compare data across multiple solvents and validate with computational NMR prediction tools (e.g., DFT-based methods).

Basic: What spectroscopic techniques are critical for characterizing 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., OH, CH2, aromatic) and carbon backbone.
  • FTIR : Confirms functional groups (O–H stretch: 3200–3600 cm⁻¹; C=N/C–O: 1600–1700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 169.1).
    For purity assessment, combine with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For instance:

  • The hydroxylpropyl group’s oxygen atom shows high electron density, making it susceptible to alkylation.
  • Frontier molecular orbital analysis (HOMO/LUMO) reveals charge transfer interactions with biological targets like kinase enzymes .

Table 2: DFT-Calculated Parameters

ParameterValue (eV)
HOMO Energy-6.12
LUMO Energy-1.98
Band Gap (ΔE)4.14

Advanced: What strategies mitigate decomposition during thermal stability studies?

Answer:
Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition onset temperatures (typically >200°C for pyrazoles). To enhance stability:

  • Store samples in anhydrous conditions (moisture accelerates hydrolysis).
  • Use antioxidants (e.g., BHT) in solution-phase studies.
    Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting shelf life .

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